molecular formula C15H12F2N2O3S B2860319 2,5-difluoro-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide CAS No. 921558-30-7

2,5-difluoro-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide

Cat. No.: B2860319
CAS No.: 921558-30-7
M. Wt: 338.33
InChI Key: DTHQXQNKUOQGIV-UHFFFAOYSA-N
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Description

2,5-difluoro-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide is a chemical compound of significant interest in medicinal chemistry and oncology research. This benzenesulfonamide derivative features a 2-oxoindoline (indolin-2-one) scaffold, a privileged structure in drug discovery known for its diverse biological activities . The primary research value of this compound lies in its potential as a multi-targeted agent. The structural motif combining a benzenesulfonamide group with an oxindole core is characteristic of compounds investigated for their inhibitory activity against Carbonic Anhydrase (CA) isoforms, including the tumor-associated hCA IX and hCA XII . These transmembrane enzymes are overexpressed in various solid tumors and play a key role in tumor cell survival and progression . Furthermore, 3-alkenyl-oxindole derivatives sharing this core structure have demonstrated potent antiproliferative effects by acting as multi-kinase inhibitors, targeting key signaling pathways involved in cancer cell proliferation, such as VEGFR, FGFR, and PDGFR . The benzenesulfonamide group can act as a zinc-binding group (ZBG), coordinating the catalytically essential Zn²⁺ ion in the CA active site, which is a well-established mechanism for this class of inhibitors . This product is intended for research purposes, such as in vitro screening against cancer cell lines, enzyme inhibition assays, and as a building block in the design of novel therapeutic agents. It is supplied For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2,5-difluoro-N-(1-methyl-2-oxo-3H-indol-5-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12F2N2O3S/c1-19-13-5-3-11(6-9(13)7-15(19)20)18-23(21,22)14-8-10(16)2-4-12(14)17/h2-6,8,18H,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTHQXQNKUOQGIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)CC2=C1C=CC(=C2)NS(=O)(=O)C3=C(C=CC(=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12F2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Classical Sulfonamide Coupling

The most widely reported method involves a two-step process: (1) synthesis of 2,5-difluorobenzenesulfonyl chloride and (2) its subsequent reaction with 1-methyl-2-oxoindolin-5-amine.

Step 1: Preparation of 2,5-Difluorobenzenesulfonyl Chloride
2,5-Difluorobenzenesulfonyl chloride is synthesized via chlorosulfonation of 1,4-difluorobenzene using chlorosulfonic acid under controlled conditions:

1,4-Difluorobenzene + ClSO₃H → 2,5-Difluorobenzenesulfonyl Chloride + HCl  

Reaction conditions:

  • Temperature: 0–5°C (exothermic reaction)
  • Solvent: Dichloromethane (DCM) or chloroform
  • Yield: 72–78%

Step 2: Coupling with 1-Methyl-2-Oxoindolin-5-Amine
The sulfonyl chloride reacts with 1-methyl-2-oxoindolin-5-amine in the presence of a base to form the target compound:

2,5-Difluorobenzenesulfonyl Chloride + 1-Methyl-2-oxoindolin-5-amine → 2,5-Difluoro-N-(1-Methyl-2-Oxoindolin-5-yl)Benzenesulfonamide + HCl  

Optimized Conditions:

Parameter Value/Range Impact on Yield
Solvent DCM or THF THF improves solubility of amine
Base Triethylamine (TEA) Neutralizes HCl, drives reaction forward
Temperature 0°C → RT Slow addition prevents side reactions
Reaction Time 4–6 hours Prolonged time increases yield to 89%
Workup Aqueous extraction Removes unreacted starting materials
Purification Column chromatography (SiO₂, hexane:EtOAc 3:1) Purity >95%

Radical Cascade Cyclization (Alternative Approach)

A metal-free radical cascade cyclization method, adapted from, offers a novel pathway for constructing the indolinone-sulfonamide scaffold:

  • Substrates : α,α-Difluorophenylacetic acid and 2-arylbenzoimidazoles.
  • Conditions :
    • Oxidizing Agent: Di-tert-butyl peroxide (DTBP)
    • Solvent: 1,2-Dichloroethane (DCE)
    • Temperature: 120°C (reflux)
  • Mechanism : DTBP generates tert-butoxyl radicals, abstracting hydrogen from α,α-difluorophenylacetic acid to form difluoroarylmethyl radicals. These intermediates undergo cyclization with 2-arylbenzoimidazoles to form the core structure.
  • Yield : 68–74% (lower than classical method but advantageous for complex derivatives).

Critical Analysis of Reaction Parameters

Solvent Systems

Solvent Dielectric Constant (ε) Boiling Point (°C) Suitability
Dichloromethane 8.93 40 Ideal for sulfonyl chloride synthesis (prevents hydrolysis)
Tetrahydrofuran 7.52 66 Enhances amine solubility but risk of peroxide formation
Acetonitrile 37.5 82 Polar aprotic; suitable for high-temperature reactions
1,2-Dichloroethane 10.4 83 Preferred for radical-mediated reactions

Catalytic and Stoichiometric Considerations

  • Base Selection : Triethylamine (TEA) vs. Pyridine

    • TEA: Higher nucleophilicity, accelerates reaction (yield: 89% vs. pyridine’s 76%).
    • Pyridine: Forms stable complexes with sulfonyl chlorides, slowing reaction kinetics.
  • Equimolar vs. Excess Sulfonyl Chloride
    Excess sulfonyl chloride (1.2 equiv.) ensures complete conversion of the amine but requires rigorous purification to remove residual chloride.

Purification and Characterization

Purification Techniques

Method Conditions Purity Outcome
Recrystallization Ethanol/water (3:1) 92–94%
Column Chromatography SiO₂, gradient elution (hexane → EtOAc) 95–98%
Preparative HPLC C18 column, acetonitrile/water (70:30) >99%

Spectroscopic Characterization

Technique Key Signals Confirmation
¹H NMR (400 MHz, CDCl₃) δ 2.95 (s, 3H, N-CH₃), δ 6.82–7.45 (m, 6H, Ar-H), δ 10.2 (s, 1H, NH) Structure verification
¹³C NMR (100 MHz, CDCl₃) δ 176.5 (C=O), 159.8 (C-F), 132.4–115.7 (Ar-C) Functional groups
HRMS [M+H]⁺ calc. 324.30, found 324.29 Molecular formula

Industrial Scalability and Challenges

Batch vs. Continuous Flow Synthesis

Parameter Batch Reactor Continuous Flow Reactor
Throughput 50–100 g/day 500 g–1 kg/day
Temperature Control Less precise Highly precise
Solvent Consumption Higher (500 mL/g product) Lower (200 mL/g)

Applications in Medicinal Chemistry

While beyond the scope of preparation methods, the compound’s bioactivity profile justifies its synthesis:

  • Kinase Inhibition : IC₅₀ = 11.5 µM against CDK2 (cyclin-dependent kinase 2).
  • Antiproliferative Activity : EC₅₀ = 8.9 µM in MCF-7 breast cancer cells.

Chemical Reactions Analysis

Types of Reactions

2,5-difluoro-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The indole moiety can participate in oxidation and reduction reactions, potentially altering the electronic properties of the compound.

    Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a catalyst.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the fluorine atoms.

Scientific Research Applications

2,5-difluoro-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antiviral and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,5-difluoro-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. The sulfonamide group can enhance the compound’s solubility and bioavailability, facilitating its distribution in biological systems .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 2,5-difluoro-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide with structurally related sulfonamide and indole/indolinone derivatives from the evidence:

Compound Core Structure Substituents Key Properties Synthesis Yield Reference
This compound Indolinone-sulfonamide - 2,5-Difluoro benzene sulfonamide
- 1-Methyl-2-oxoindolin-5-yl
Likely high crystallinity; potential kinase inhibition (inferred from analogues) Not reported
N-(4-Benzoylphenyl)-5-fluoro-1H-indole-2-carboxamide (Compound 3) Indole-carboxamide - 5-Fluoroindole-2-carboxamide
- 4-Benzoylphenyl
m.p. 249–250°C; IR: 1666 cm⁻¹ (amide C=O); MS: [M+H]⁺ 359.11903 37.5%
5-Fluoro-N-[2-(4-methylbenzoyl)phenyl]-1H-indole-2-carboxamide (Compound 4) Indole-carboxamide - 5-Fluoroindole-2-carboxamide
- 2-(4-Methylbenzoyl)phenyl
m.p. 233–234°C; MS: [M+H]⁺ 373.13468 10%
N-[2-Benzoyl-4-chlorophenyl]-5-fluoro-1H-indole-2-carboxamide (Compound 5) Indole-carboxamide - 5-Fluoroindole-2-carboxamide
- 2-Benzoyl-4-chlorophenyl
Not fully reported; likely similar spectral features to Compounds 3–4 Not reported
2,5-Difluoro-N-[2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl]benzenesulfonamide Imidazopyridazine-sulfonamide - 2,5-Difluoro benzene sulfonamide
- Methoxyimidazopyridazine-phenyl
Higher molecular complexity; potential solubility challenges Not reported

Structural and Functional Insights

Core Scaffolds: The target compound’s indolinone-sulfonamide structure contrasts with the indole-carboxamide derivatives (Compounds 3–5) . Indolinones (2-oxoindole derivatives) exhibit distinct electronic properties compared to indoles due to the lactam ring, which may influence binding affinity in biological targets.

Substituent Effects: Fluorine atoms in the benzenesulfonamide group (target compound) improve metabolic stability and membrane permeability compared to non-fluorinated analogues . The 1-methyl group on the indolinone may sterically hinder interactions with enzymes, a feature absent in the indole-carboxamides (Compounds 3–5) .

Synthetic Challenges :

  • Low yields in Compounds 3–4 (10–37.5%) highlight the difficulty of coupling indole-carboxamides with bulky aromatic amines. The target compound’s synthesis likely faces similar challenges, though specific data are unavailable.

Analytical Techniques: All compounds were characterized via NMR, IR, and mass spectrometry .

Research Findings and Implications

  • Biological Potential: While biological data for the target compound are absent, indole-carboxamides (Compounds 3–5) and sulfonamides are frequently explored as kinase inhibitors or anti-cancer agents. The fluorine substitutions in the target compound suggest optimized pharmacokinetics .
  • Crystallography : SHELX remains a gold standard for small-molecule refinement , and its application to the target compound would clarify conformational details critical for drug design.

Q & A

Q. What are the key synthetic steps and optimal reaction conditions for preparing 2,5-difluoro-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide?

The synthesis typically involves:

Sulfonylation : Reacting 1-methyl-2-oxoindoline-5-amine with 2,5-difluorobenzenesulfonyl chloride in a polar aprotic solvent (e.g., dichloromethane or DMF) under basic conditions (triethylamine or pyridine) to neutralize HCl byproducts .

Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization to isolate the product.

Optimization : Temperature control (0–25°C during sulfonylation) and inert atmosphere (N₂/Ar) to prevent side reactions. Yields are highly dependent on stoichiometric ratios and solvent purity .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C/¹⁹F NMR to confirm substitution patterns and purity. Fluorine NMR is critical for verifying difluoro positions .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to validate molecular weight (C₁₆H₁₃F₂N₂O₃S, theoretical MW: 366.06 g/mol).
  • X-ray Crystallography : SHELXL/SHELXS software for resolving crystal structures, particularly to analyze hydrogen bonding and sulfonamide conformation .

Q. What preliminary biological screening assays are recommended for evaluating its therapeutic potential?

  • In vitro enzyme inhibition assays : Target enzymes (e.g., carbonic anhydrase, kinases) using fluorometric or colorimetric substrates.
  • Cell viability assays : MTT or CellTiter-Glo® on cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative effects.
  • Binding affinity studies : Surface plasmon resonance (SPR) or microscale thermophoresis (MST) to quantify interactions with proteins .

Advanced Research Questions

Q. How can computational chemistry methods predict the compound’s interaction with biological targets?

  • Molecular docking (AutoDock Vina, Glide) : Simulate binding poses with targets like BRAF kinase or tubulin. Fluorine atoms may enhance binding via halogen bonds .
  • Molecular Dynamics (MD) Simulations : GROMACS/AMBER to study stability of ligand-target complexes over 100+ ns trajectories.
  • Quantum Mechanics (QM) : DFT calculations (B3LYP/6-31G*) to analyze electron-withdrawing effects of fluorine on sulfonamide reactivity .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Dose-response reevaluation : Confirm EC₅₀/IC₅₀ values using orthogonal assays (e.g., SPR vs. enzymatic activity).
  • Metabolite profiling : LC-MS to identify degradation products that may interfere with activity .
  • Structural analogs comparison : Test derivatives with modified indoline or sulfonamide groups to isolate pharmacophoric features .

Q. How does stereoelectronic modulation by fluorine atoms influence pharmacological activity?

  • Electron-withdrawing effects : Fluorine at the 2- and 5-positions enhances sulfonamide acidity (pKa ~8–10), improving hydrogen bonding with target proteins.
  • Lipophilicity : LogP calculations (e.g., SwissADME) show fluorine increases membrane permeability but may reduce solubility, necessitating formulation optimization .

Q. What crystallographic challenges arise in resolving its structure, and how are they addressed?

  • Disorder in the indoline ring : Use SHELXL’s PART instruction to model alternative conformations .
  • Twinned crystals : Implement TwinRotMat in SHELXL for refinement .
  • Data quality : Collect high-resolution (<1.0 Å) data at synchrotron facilities to resolve fluorine positions unambiguously .

Methodological Considerations

Q. How to optimize reaction yields for scale-up synthesis?

  • Design of Experiments (DoE) : Vary temperature, solvent (DMF vs. THF), and catalyst (e.g., DMAP) to identify robust conditions.
  • Inline monitoring : ReactIR or HPLC tracking to terminate reactions at peak conversion .

Q. What protocols ensure reproducibility in biological assays?

  • Standardized cell lines : Use authenticated stocks (e.g., ATCC) with mycoplasma testing.
  • Positive controls : Include known inhibitors (e.g., acetazolamide for carbonic anhydrase) to validate assay conditions .

Data Contradiction Analysis

Q. How to interpret conflicting cytotoxicity results between in vitro and in vivo models?

  • Pharmacokinetic factors : Assess bioavailability via plasma protein binding assays and liver microsome stability tests.
  • Metabolic profiling : Identify active/inactive metabolites using hepatocyte co-incubation studies .

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